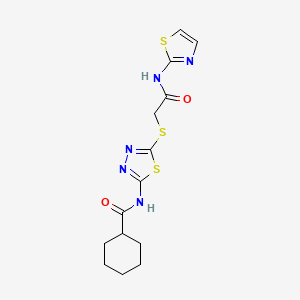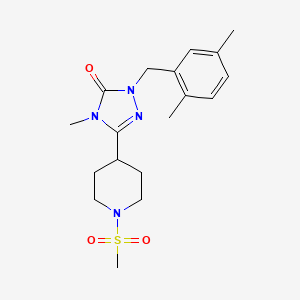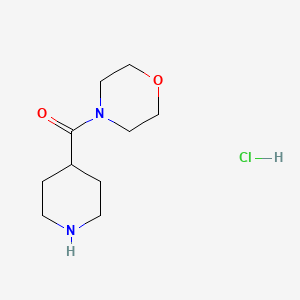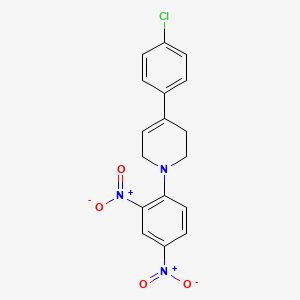![molecular formula C14H13N3 B2535577 2-メチル-6-(4-メチルフェニル)ピラゾロ[1,5-a]ピリミジン CAS No. 439107-66-1](/img/structure/B2535577.png)
2-メチル-6-(4-メチルフェニル)ピラゾロ[1,5-a]ピリミジン
説明
2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
科学的研究の応用
2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
作用機序
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been found to inhibit cyclin-dependent kinases (cdks), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Related pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cdk2, a type of cdk, resulting in the arrest of cancer cell growth .
Biochemical Pathways
Inhibition of cdks, like cdk2, can affect cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
The properties and stability of related compounds have been found to be comparable to commercial probes .
生化学分析
Biochemical Properties
The biochemical properties of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This suggests that 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine could interact with various enzymes, proteins, and other biomolecules in a biochemical context, although specific interactions have not been reported in the literature.
Cellular Effects
While specific cellular effects of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine have not been reported, pyrazolo[1,5-a]pyrimidines have been found to have cytotoxic activities against various cell lines . They have been shown to inhibit the growth of cells and induce apoptosis . These effects could be mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine could exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities , suggesting that they could have long-term effects on cellular function in in vitro or in vivo studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli-type reaction, which can proceed without the participation of an aldehyde . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as ZnCl2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against various kinases, including CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with potential antitumor activity.
Uniqueness
2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique photophysical properties, making it highly suitable for optical applications. Additionally, its simpler and greener synthetic methodology compared to other fluorophores enhances its appeal for industrial applications .
特性
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYJIXPTYFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322189 | |
| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439107-66-1 | |
| Record name | 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)
![ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)


![2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2535500.png)

![N-[1-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide](/img/structure/B2535507.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)


![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)
